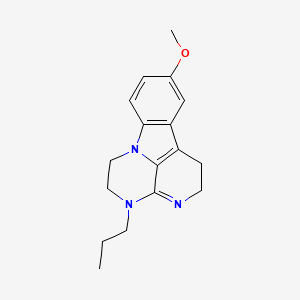
9-methoxy-4-propyl-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE is a complex organic compound with a unique structure that combines elements of pyrazine and beta-carboline
Preparation Methods
The synthesis of 10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core beta-carboline structure, followed by the introduction of the methoxy and propyl groups. Common reagents used in these reactions include methanol, propyl bromide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors.
Chemical Reactions Analysis
10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Scientific Research Applications
10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Beta-carboline derivatives: These compounds have a similar core structure and are studied for their psychoactive and therapeutic properties.
Pyrazine derivatives: These compounds are known for their applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C17H21N3O |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
12-methoxy-4-propyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C17H21N3O/c1-3-8-19-9-10-20-15-5-4-12(21-2)11-14(15)13-6-7-18-17(19)16(13)20/h4-5,11H,3,6-10H2,1-2H3 |
InChI Key |
PZCCWLITYSUDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















